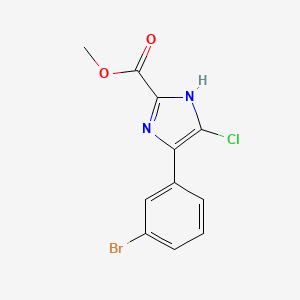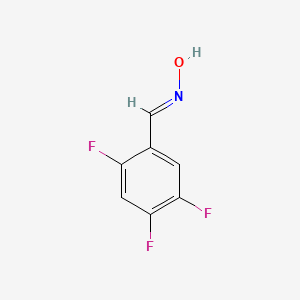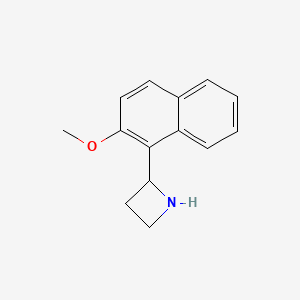
2-(2-Methoxynaphthalen-1-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxynaphthalen-1-yl)azetidine is an organic compound with the molecular formula C14H15NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photochemical [2 + 2] cycloaddition reaction is efficient for constructing azetidine rings. Another method involves the hydrogenation of 2-azetines in the presence of palladium on carbon (Pd/C) to produce azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with Pd/C for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated azetidine derivatives.
Applications De Recherche Scientifique
2-(2-Methoxynaphthalen-1-yl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These effects are mediated through pathways involving mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: This compound has similar neuroprotective properties and is used in studies on brain injury.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)azetidine is unique due to its specific structural features, such as the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-(2-methoxynaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-10-4-2-3-5-11(10)14(13)12-8-9-15-12/h2-7,12,15H,8-9H2,1H3 |
Clé InChI |
NIGJCMKGRIEDGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


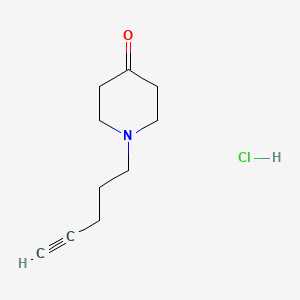

![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
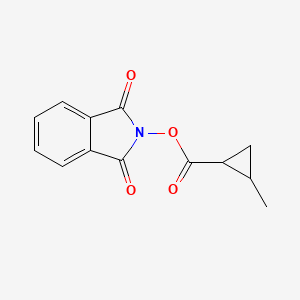
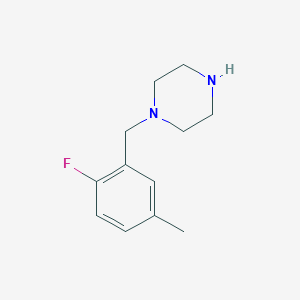

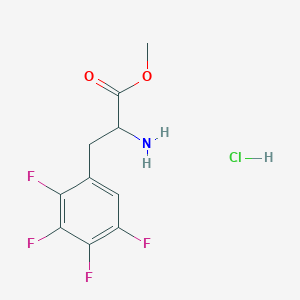
![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
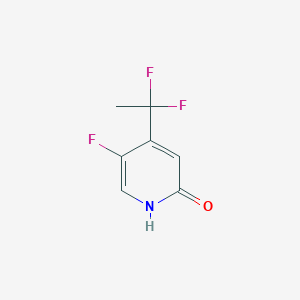
![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)

